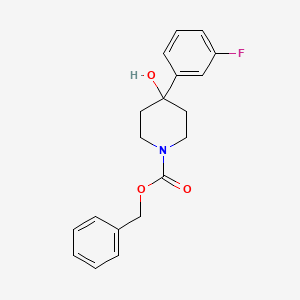![molecular formula C11H17IO2 B13457633 Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{3-iodobicyclo[111]pentan-1-yl}butanoate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of an ethyl ester group attached to a butanoate chain, which is further connected to a bicyclo[111]pentane ring system with an iodine atom at the 3-position
Méthodes De Préparation
The synthesis of ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane ring system: This can be achieved through a [1+1+1] cycloaddition reaction involving suitable precursors.
Introduction of the iodine atom: The iodine atom can be introduced via halogenation reactions using reagents such as iodine or iodine monochloride.
Esterification: The final step involves the esterification of the butanoate chain with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate involves its interaction with specific molecular targets and pathways. The iodine atom and the bicyclo[1.1.1]pentane ring system play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate can be compared with other similar compounds such as:
Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate: This compound has a shorter carbon chain and different reactivity due to the position of the ester group.
2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid: This compound lacks the ethyl ester group and has different solubility and reactivity properties.
The uniqueness of ethyl 4-{3-iodobicyclo[11
Propriétés
Formule moléculaire |
C11H17IO2 |
|---|---|
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
ethyl 4-(3-iodo-1-bicyclo[1.1.1]pentanyl)butanoate |
InChI |
InChI=1S/C11H17IO2/c1-2-14-9(13)4-3-5-10-6-11(12,7-10)8-10/h2-8H2,1H3 |
Clé InChI |
DJXNKPKEAKVJIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC12CC(C1)(C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



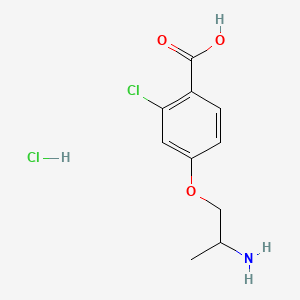
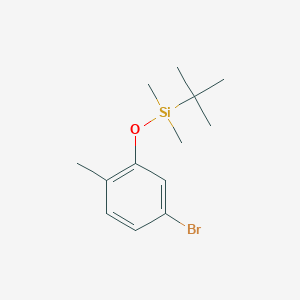
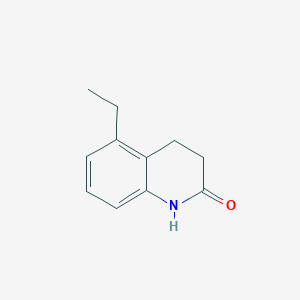
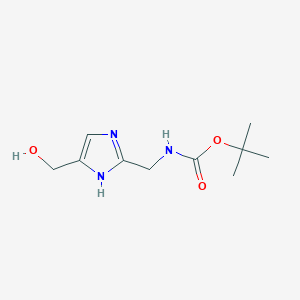
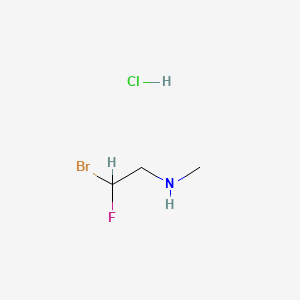
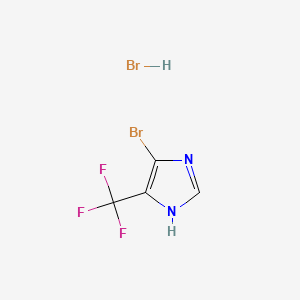
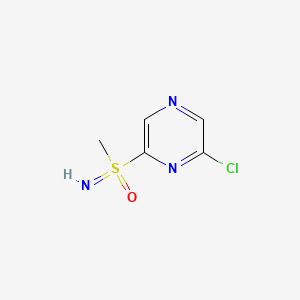
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)
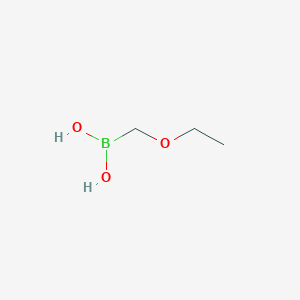
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
